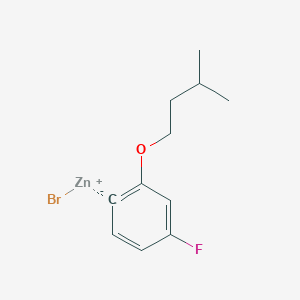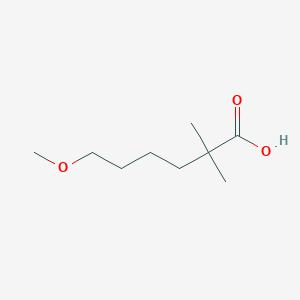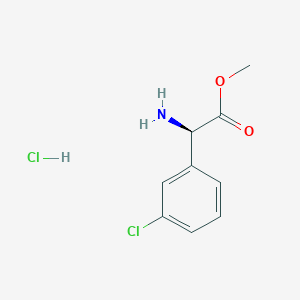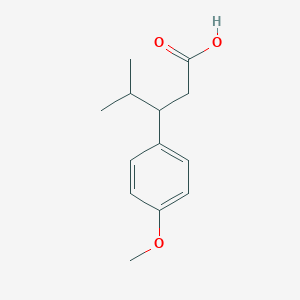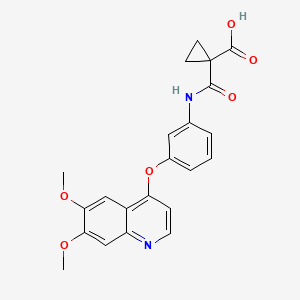
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound known for its role as an impurity in the synthesis of cabozantinib, a medication used to treat certain types of cancer . This compound is characterized by its complex structure, which includes a quinoline moiety and a cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction typically requires the use of thionyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then reacted with potassium carbonate in a mixture of water and THF .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, acetonitrile, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
科学研究应用
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an impurity in cabozantinib synthesis, which is used to treat cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In the context of cabozantinib synthesis, it acts as an impurity that must be controlled to ensure the efficacy and safety of the final product . The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially influencing biological pathways.
相似化合物的比较
Similar Compounds
Cabozantinib: A medication used to treat cancer, which shares structural similarities with the compound .
Other Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Uniqueness
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which includes both a quinoline moiety and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable intermediate in chemical synthesis.
属性
分子式 |
C22H20N2O6 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
1-[[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-9-6-17(15)30-14-5-3-4-13(10-14)24-20(25)22(7-8-22)21(26)27/h3-6,9-12H,7-8H2,1-2H3,(H,24,25)(H,26,27) |
InChI 键 |
PIMDTUNLKCDAGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)NC(=O)C4(CC4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

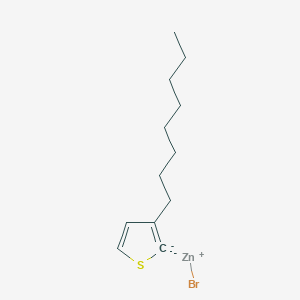
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
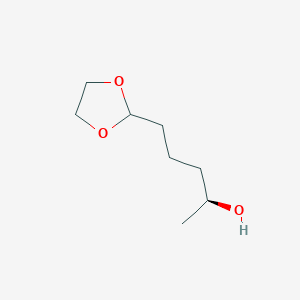
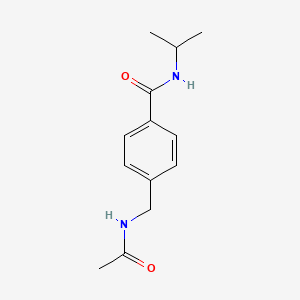

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
